molecular formula C6H4Cl3N3O2 B1586795 3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid CAS No. 32889-74-0

3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid

Cat. No. B1586795
CAS RN: 32889-74-0
M. Wt: 256.5 g/mol
InChI Key: KBWNOFMJVVPCQQ-UHFFFAOYSA-N
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Patent
US04087431

Procedure details

To a reaction flask was added 26.1 grams (0.1 mole) of tetrachloropicolinic acid, 200 milliliters of water, 3.6 grams of 95 percent hydrazine (0.11 mole) and 10.6 grams (0.1 mole) of sodium carbonate. The mixture was heated with stirring and maintained under reflux conditions for about 1 hour. The reaction mixture was cooled to 25° C and 25 milliliters of 5 normal hydrochloric acid was added. The solid which precipitated was recovered by filtration, and washed successively with water, ethanol, benzene and hexane and air dried. The 3,5,6-trichloro-4-hydrazinopicolinic acid product was recovered in a yield of 25.6 grams (93 percent of theoretical) having a melting point of 165°-170° C. After recrystallization from a 50:50 dimethylformamide-water mixture the product (as the mono-hydrate) was found by analysis to have carbon, hydrogen and nitrogen contents of 26.6, 2.1 and 15.3 percent, respectively, as compared with the theoretical contents of 26.2, 2.2 and 15.3 percent, respectively, calculated for the above named compound.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
5
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[C:5]([Cl:11])=[C:4](Cl)[C:3]=1[Cl:13].[NH2:14][NH2:15].C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[Cl:11][C:5]1[C:6]([C:8]([OH:10])=[O:9])=[N:7][C:2]([Cl:1])=[C:3]([Cl:13])[C:4]=1[NH:14][NH2:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
NN
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
5
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained under reflux conditions for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed successively with water, ethanol, benzene and hexane and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The 3,5,6-trichloro-4-hydrazinopicolinic acid product was recovered in a yield of 25.6 grams (93 percent of theoretical)
CUSTOM
Type
CUSTOM
Details
After recrystallization from a 50:50 dimethylformamide-water mixture the product (as the mono-hydrate)

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC(=C(C1NN)Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.